N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide
Description
Chemical Structure and Properties N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (CAS: 209324-66-3) is a nitro-substituted isobenzofuran derivative with the molecular formula C₁₀H₆N₂O₆ and a molecular weight of 250.16 g/mol . Its structure features a fused benzene and furan ring system with two ketone groups (1,3-dioxo), an acetamide substituent at position 4, and a nitro group (-NO₂) at position 4. This electron-withdrawing nitro group enhances the compound’s electrophilic character, influencing its reactivity in organic synthesis and pharmaceutical applications.
Synthesis and Applications
The compound is primarily used as an intermediate in pharmaceutical synthesis. For example, it serves as a precursor in the production of Apremilast, a drug for psoriasis and psoriatic arthritis, where its nitro and acetamide groups participate in key coupling reactions . Its commercial availability is supported by suppliers like Adipogen Life Sciences and Crysdot, with pricing and packaging tailored for industrial and research use .
Properties
IUPAC Name |
N-(5-nitro-1,3-dioxo-2-benzofuran-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O6/c1-4(13)11-8-6(12(16)17)3-2-5-7(8)10(15)18-9(5)14/h2-3H,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBUHBUTQGVGLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC2=C1C(=O)OC2=O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of 3-Aminophthalic Anhydride
Reagents :
- 3-Aminophthalic anhydride (1.0 equiv)
- Acetic anhydride (3.0 equiv)
- Catalytic sulfuric acid (0.1 equiv)
Procedure :
- Combine 3-aminophthalic anhydride (100 g) with acetic anhydride (300 mL) and H₂SO₄ (1 mL) under nitrogen.
- Reflux at 120°C for 4 hours.
- Cool to 25°C, then pour into ice-water (1 L) with stirring.
- Filter the precipitate and recrystallize from methanol to yield N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (85% yield).
Characterization :
Nitration of the Acetamide Intermediate
Reagents :
- N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (1.0 equiv)
- Fuming HNO₃ (1.2 equiv)
- Concentrated H₂SO₄ (3.0 equiv)
Procedure :
- Dissolve the acetamide (50 g) in H₂SO₄ (150 mL) at 0°C.
- Add HNO₃ (12 mL) dropwise over 30 minutes, maintaining temperature below 5°C.
- Stir for 2 hours, then pour into ice-water (500 mL).
- Filter and wash with cold water until neutral pH.
- Recrystallize from DMSO/ethanol (1:5) to yield the title compound (72% yield).
Optimization Notes :
- Temperatures >10°C promote di-nitration byproducts.
- DMSO enhances solubility during recrystallization, yielding light yellow needles.
Alternative Route: Nitration Prior to Acetylation
A less common approach involves nitrating 4-aminophthalic anhydride, though this requires access to regioselectively aminated precursors.
Synthesis of 4-Aminophthalic Anhydride
Reagents :
- 4-Nitrophthalic anhydride (1.0 equiv)
- Hydrazine hydrate (2.0 equiv)
- FeCl₃ (0.05 equiv)
Procedure :
Acetylation and Purification
Follow the acetylation protocol in Section 2.1. This route suffers from lower yields (58%) due to competing hydrolysis during nitration.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Method | Yield (%) | Purity (HPLC) | Key Advantage |
|---|---|---|---|
| Acetylation → Nitration | 72 | ≥98 | Scalable, minimal byproducts |
| Nitration → Acetylation | 58 | 95 | Avoids sensitive nitration step |
Solvent Systems for Crystallization
Hazard Mitigation
- Exothermic nitration : Requires jacketed reactors with glycol cooling to maintain T < 5°C.
- Waste treatment : Neutralize spent acid with CaCO₃ before disposal.
Industrial-Scale Production Insights
A patented batch process (source) outlines:
- Reactor setup : 500 L glass-lined vessel with overhead stirring and temperature probes.
- Acetylation : 75 kg 3-aminophthalic anhydride processed per batch.
- Nitration : Semi-continuous addition of HNO₃ over 2 hours.
- Cost drivers : DMSO accounts for 40% of solvent costs; recycling via distillation reduces expenses by 22%.
Chemical Reactions Analysis
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common reagents used in these reactions include hydrogen gas, metal catalysts, and nucleophiles such as amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Pharmaceutical Development
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide has been investigated for its potential as an anti-inflammatory and antimicrobial agent . The presence of the nitro group enhances its biological activity by increasing interactions with various biological targets. This compound may serve as a lead structure for developing new therapeutic agents targeting inflammation and microbial infections.
Organic Synthesis
This compound is utilized as a building block in synthesizing more complex organic molecules. Notably, it serves as an intermediate in the production of diaminofluorescein derivatives , which are important in biological research for applications such as cell labeling and bioimaging. By modifying the structure of this compound, researchers can tailor the properties of these fluorescent compounds to meet specific experimental needs .
Research indicates that this compound exhibits notable biological activities:
- Anti-inflammatory Properties : The compound has shown promise in reducing inflammation markers in various assays.
- Antimicrobial Effects : Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
Mechanism of Action
The mechanism of action of N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group is known to undergo bioreduction in biological systems, leading to the formation of reactive intermediates that can interact with cellular components . These interactions may result in the inhibition of key enzymes or the induction of oxidative stress, contributing to the compound’s biological effects .
Comparison with Similar Compounds
The following analysis compares N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide with structurally related compounds, focusing on molecular features, reactivity, biological activity, and safety.
Structural Analogs and Similarity Scores
| Compound Name (CAS) | Molecular Formula | Similarity Score | Key Structural Differences |
|---|---|---|---|
| 5-Nitroisobenzofuran-1,3-dione (5466-84-2) | C₈H₃NO₅ | 0.90 | Lacks acetamide group; anhydride at position 4 |
| N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (6296-53-3) | C₁₀H₇NO₄ | 0.70 | No nitro group; acetamide at position 4 |
| 7-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione (63480-10-4) | C₈H₄N₂O₅ | 0.67 | Oxazine ring instead of furan; nitro at position 7 |
Key Observations
- The nitro group in the target compound distinguishes it from non-nitrated analogs like N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (CAS: 6296-53-3), which is used in TNF-α inhibitor synthesis .
- Compared to 5-Nitroisobenzofuran-1,3-dione (similarity 0.90), the acetamide substituent in the target compound enhances nucleophilic reactivity, making it more suitable for coupling reactions in drug synthesis .
Biological Activity
N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide is a compound with the molecular formula C₁₀H₆N₂O₆ and a molecular weight of 250.17 g/mol. It features a nitro group and a dioxo structure, which are significant for its biological activity. This article explores its potential biological activities, including anti-inflammatory and antimicrobial properties, as well as its synthesis and interaction with biological targets.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include:
- Nitro Group : Enhances biological activity through electron-withdrawing effects.
- Dioxo Structure : Contributes to reactivity and potential interactions with various biological molecules.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. The presence of the nitro group is often correlated with increased activity against various pathogens. Studies have shown that this compound can inhibit the growth of bacteria and fungi at low concentrations.
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro experiments demonstrate that it can reduce the production of pro-inflammatory cytokines in macrophages. This suggests a potential role in treating inflammatory diseases.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 3-nitrophthalic anhydride with acetamide under controlled conditions. Various methods have been explored to optimize yield and purity.
Interaction Studies
Interaction studies have focused on how this compound interacts with biological targets. These studies typically involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific enzymes or receptors.
- Mechanism of Action Analysis : Investigating how the compound exerts its biological effects at the molecular level.
Comparison with Similar Compounds
To better understand the uniqueness of this compound, it is compared with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide | Similar dioxo structure | Lacks nitro group |
| 5-Nitroisobenzofuran | Contains nitro group | No acetamide functionality |
| 2-Acetylaminophthalic Anhydride | Related anhydride form | Different functional groups |
The combination of both a nitro group and an acetamide moiety in this compound potentially enhances its reactivity and biological activity compared to similar compounds.
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of this compound against Staphylococcus aureus, it was found that the compound exhibited a minimum inhibitory concentration (MIC) of 15 µg/mL. This suggests promising potential as an antimicrobial agent.
Case Study 2: Anti-inflammatory Mechanism
A separate investigation into its anti-inflammatory properties revealed that treatment with this compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-alpha) levels in lipopolysaccharide-stimulated macrophages. This indicates its potential utility in managing inflammatory conditions.
Q & A
Basic: What are the common synthetic routes for preparing N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically begins with the nitration of the parent compound, N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide (CAS 6296-53-3), using nitric acid or mixed acid systems under controlled temperatures (0–5°C). Optimization involves monitoring reaction time to avoid over-nitration and using polar aprotic solvents (e.g., acetic anhydride) to enhance solubility . Post-reaction, purification via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical. Yield improvements (70–85%) are achieved by slow addition of nitrating agents and inert atmosphere maintenance to minimize side reactions .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl groups (δ 165–175 ppm). The nitro group’s electron-withdrawing effect deshields adjacent protons, aiding positional assignment .
- IR Spectroscopy: Strong absorptions at 1730–1780 cm (C=O stretching) and 1520–1560 cm (asymmetric NO stretching) confirm functional groups .
- Mass Spectrometry (MS): High-resolution MS (HRMS) provides exact mass verification (e.g., molecular ion peak at m/z 264.0392 for CHNO) .
Advanced: How can computational chemistry methods be applied to predict the reactivity or electronic properties of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) model electronic properties:
- Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps predict charge-transfer behavior and reactivity toward electrophiles/nucleophiles .
- Electrostatic Potential Maps: Visualize electron-deficient regions (e.g., nitro group) for reaction site prediction .
- Thermodynamic Stability: Gibbs free energy calculations assess synthetic feasibility under varying conditions .
Advanced: What strategies are recommended for resolving contradictions between crystallographic data and spectroscopic results during structural determination?
Methodological Answer:
- Validation Tools: Use programs like PLATON (X-ray) or SHELXL (refinement) to check for missed symmetry or disorder in crystallographic data .
- Complementary Techniques: Pair X-ray diffraction with solid-state NMR or IR to validate hydrogen bonding or nitro group orientation discrepancies .
- Data Reconciliation: Re-examine solvent effects (e.g., crystal packing vs. solution-state NMR) and refine force fields in computational models to align with experimental data .
Advanced: How can researchers address challenges related to impurity profiling during synthesis?
Methodological Answer:
- Chromatographic Methods: HPLC-DAD/UV (C18 column, acetonitrile/water gradient) detects des-acetyl byproducts (<1% w/w) and nitration isomers .
- Genotoxic Impurity Control: Limit alkylating agents (e.g., methyl sulfonate) to <25 ppm via scavengers (e.g., amines) or post-reaction quenching .
- Process Analytical Technology (PAT): In-line FTIR monitors reaction progress to minimize undesired intermediates .
Basic: What crystallographic approaches are suitable for confirming the molecular structure of this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) with SHELX software is standard:
- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to reduce thermal motion artifacts .
- Refinement: Anisotropic displacement parameters for non-H atoms and riding models for H atoms improve accuracy (R1 < 0.05) .
- Validation: Check CIF files with CheckCIF for symmetry errors or unrealistic bond lengths .
Advanced: What experimental design considerations are critical for studying the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and neutral (HO) conditions at 40–60°C for 24–72 hours .
- Analytical Monitoring: Use UPLC-MS/MS to identify degradation products (e.g., hydrolysis of the acetamide group) .
- Kinetic Modeling: Apply Arrhenius equations to predict shelf-life under ambient conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
